molecular formula C27H26N4O3S B2973297 5-(3-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 1010864-44-4

5-(3-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No. B2973297
CAS RN: 1010864-44-4
M. Wt: 486.59
InChI Key: NLTRXKCESUAIBL-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole derivatives have been widely studied for their medicinal properties, particularly as hypoglycemic agents and in cancer therapy. For instance, benzimidoylpyrazoles have shown promise as hypoglycemic agents, combining the biological activities of beta-cytotrophic sulfonylureas and biguanides, indicating potential for diabetes treatment (Shroff et al., 1981). Additionally, indenopyrazoles, like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, have been identified as tubulin polymerization inhibitors, highlighting their antiproliferative activity against human cancer cells without impacting antimicrobial and antimalarial activities (Minegishi et al., 2015).

Corrosion Inhibition

Pyrazole derivatives also play a role in corrosion inhibition. Compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine have demonstrated efficiency in inhibiting the corrosion of pure iron in acidic media, offering insights into protective measures for metals (Chetouani et al., 2005).

Chemical Synthesis and Materials Science

In the realm of chemical synthesis and materials science, pyrazole derivatives are utilized for their unique properties. For example, the synthesis and structural analysis of tetrazole derivatives provide insights into their potential use in various applications, including as COX-2 inhibitors (Al-Hourani et al., 2015). Furthermore, the preparation of new 3-methyl-5-phenylpyrazolesulfonylurea derivatives for evaluation as hypoglycemic agents underscores the ongoing research into novel therapeutic agents (Soliman & Feid-Allah, 1981).

properties

IUPAC Name

4-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methylphenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-19-12-14-20(15-13-19)27-24(18-30(29-27)22-9-5-4-6-10-22)26-17-25(28-31(26)35(3,32)33)21-8-7-11-23(16-21)34-2/h4-16,18,26H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTRXKCESUAIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC(=CC=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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